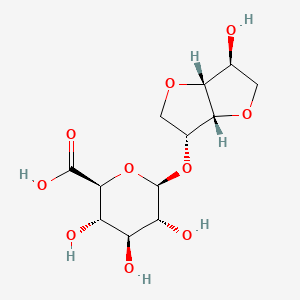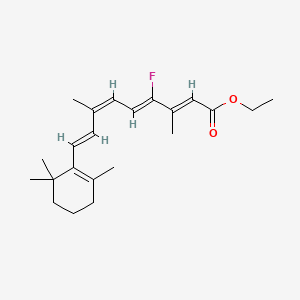
Ethyl 12-fluororetinoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 12-fluororetinoate is an organic compound with the molecular formula C22H31FO2. It is a derivative of retinoic acid, which is a metabolite of vitamin A. This compound is characterized by the presence of a fluorine atom at the 12th position of the retinoate structure, which imparts unique chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 12-fluororetinoate typically involves the fluorination of retinoic acid derivatives. One common method is the nucleophilic substitution reaction where a fluorine source, such as cesium fluoride (CsF), is used to replace a leaving group at the 12th position of the retinoate structure . The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) under mild conditions to prevent degradation of the sensitive retinoate structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and ensure the stability of the final product .
化学反応の分析
Types of Reactions
Ethyl 12-fluororetinoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
科学的研究の応用
Ethyl 12-fluororetinoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fluorinated organic compounds.
Industry: It is used in the development of fluorescent probes for bioimaging and diagnostics.
作用機序
Ethyl 12-fluororetinoate exerts its effects by binding to retinoic acid receptors (RARs) in the cell nucleus. This binding regulates gene transcription and influences cellular growth, differentiation, and apoptosis. The presence of the fluorine atom enhances the compound’s stability and bioavailability, making it a potent modulator of retinoic acid pathways .
類似化合物との比較
Similar Compounds
Retinoic Acid: The parent compound of ethyl 12-fluororetinoate, known for its role in regulating gene expression and cellular differentiation.
Retinol: A precursor to retinoic acid, commonly used in skincare products.
Retinal: An aldehyde form of vitamin A, essential for vision.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to other retinoids. This modification allows for more precise targeting of retinoic acid pathways and improved therapeutic potential .
特性
CAS番号 |
3887-00-1 |
|---|---|
分子式 |
C22H31FO2 |
分子量 |
346.5 g/mol |
IUPAC名 |
ethyl (2E,4Z,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C22H31FO2/c1-7-25-21(24)15-18(4)20(23)13-11-16(2)10-12-19-17(3)9-8-14-22(19,5)6/h10-13,15H,7-9,14H2,1-6H3/b12-10+,16-11-,18-15+,20-13- |
InChIキー |
XPMUOSSKBRSJAP-XZSVXRJRSA-N |
異性体SMILES |
CCOC(=O)/C=C(\C)/C(=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C)/F |
正規SMILES |
CCOC(=O)C=C(C)C(=CC=C(C)C=CC1=C(CCCC1(C)C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B13424989.png)
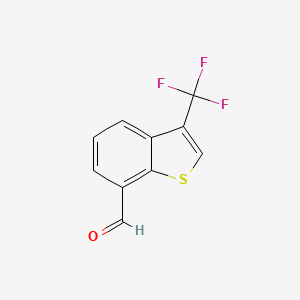
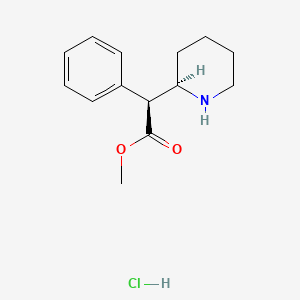
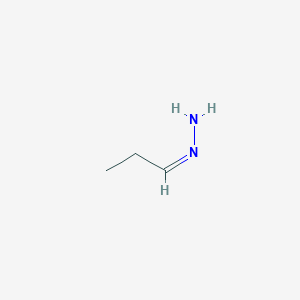
![4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B13425009.png)

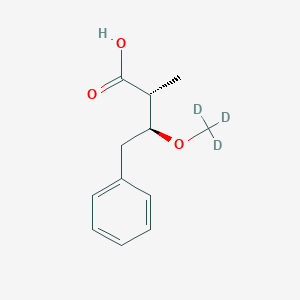
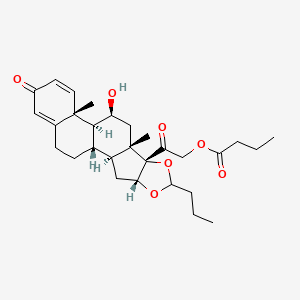
![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)
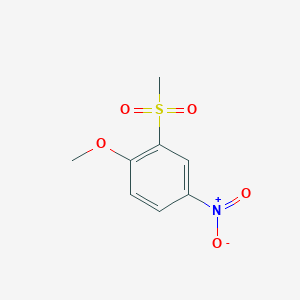
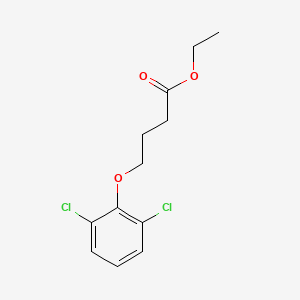
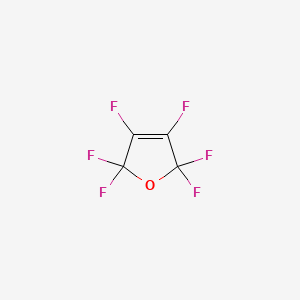
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;hydrochloride](/img/structure/B13425045.png)
